5-(3-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(3-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester.
Formation of the oxadiazole ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrazole rings.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Evaluated for its effectiveness against various microbial strains.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 5-(3-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole: Lacks the trimethoxyphenyl group.
3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole: Lacks the pyrazole ring.
Uniqueness
The presence of both the pyrazole and trimethoxyphenyl groups in 5-(3-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole may confer unique biological activities and chemical properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
5-(3-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-25-16-9-13(10-17(26-2)18(16)27-3)19-21-20(28-24-19)15-11-14(22-23-15)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJHTOINBONPFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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